molecular formula C12H16INO B5131546 N-(4-iodo-2-methylphenyl)pentanamide

N-(4-iodo-2-methylphenyl)pentanamide

Cat. No.: B5131546
M. Wt: 317.17 g/mol
InChI Key: GYYZJIRHWRDMRO-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)pentanamide is a synthetic organic compound featuring a pentanamide chain linked to a 4-iodo-2-methylphenyl group. This specific structure, which includes both an amide functional group and a halogenated aryl system, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar N-arylpentanamide scaffolds have demonstrated significant biological activity. For instance, research has shown that the structurally related N-(4-methoxyphenyl)pentanamide exhibits potent anthelmintic properties against parasitic nematodes like Toxocara canis , acting in a time- and concentration-dependent manner while showing a favorable cytotoxicity profile compared to albendazole . This suggests potential applications for this compound in the development of novel antiparasitic agents. The iodine atom on the phenyl ring offers a versatile handle for further chemical modifications via cross-coupling reactions, enabling the exploration of structure-activity relationships and the synthesis of more complex derivatives for biological screening. Its in silico drug-likeness profile is expected to be excellent, adhering to key pharmaceutical rules such as Lipinski's Rule of Five, indicating a high probability of good gastrointestinal absorption and oral bioavailability for related compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYZJIRHWRDMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)pentanamide typically involves the iodination of a suitable precursor followed by amide formation. One common method involves the iodination of 2-methylphenyl compounds using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The iodinated intermediate is then reacted with pentanoyl chloride in the presence of a base like pyridine to form the desired pentanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)pentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2-methylphenyl)pentanamide, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)pentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)pentanamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The pentanamide moiety can interact with hydrophobic pockets in biological molecules, affecting their function and activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

Key Features :

  • Structure : Methoxy group at the phenyl para position.
  • Pharmacology : Exhibits potent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with significantly lower cytotoxicity (cell viability >90% vs. albendazole’s 50–70% reduction in human/animal cells) .
  • Drug-Likeness :
    • LogP : 3.5 (optimal for membrane permeability).
    • Topological Polar Surface Area (TPSA) : 46 Ų (favorable for oral bioavailability).
    • Water Solubility : High (LogS = -3.1), supporting oral administration .
  • Synthetic Accessibility: Simplified synthesis using 4-anisidine and pentanoic acid, with 69% yield and 99% purity .

Comparison with N-(4-Iodo-2-Methylphenyl)Pentanamide :

  • Substituent Effects : The iodine atom in the target compound increases molecular weight (333 vs. 237 g/mol) and lipophilicity (predicted higher LogP), which may reduce aqueous solubility but enhance tissue penetration.

Albendazole

Key Features :

  • Structure : Benzimidazole core with a carbamate group.
  • Pharmacology : Broad-spectrum anthelmintic but causes significant cytotoxicity (50% reduction in cell viability at 50 µM) .
  • Drug-Likeness :
    • LogP : 3.0.
    • TPSA : 87 Ų (lower membrane permeability than pentanamide derivatives).
    • Synthetic Complexity : Higher due to multiple functional groups .

Comparison :

  • N-(4-methoxyphenyl)pentanamide retains albendazole’s efficacy but improves safety and synthetic accessibility. The iodo analog’s larger substituent may hinder binding to tubulin (albendazole’s target) but could offer novel mechanisms.

Sulfonamide Derivatives (e.g., N4-Valeroylsulfadiazine)

Key Features :

  • Structure : Pentanamide linked to sulfonamide groups (e.g., compound 22: N-[4-(sulfamoyl)phenyl]pentanamide) .
  • Drug-Likeness :
    • LogP : ~2.8–3.2.
    • TPSA : >100 Ų (lower oral bioavailability than phenylpentanamide derivatives).

Comparison :

  • The iodo derivative’s non-polar substituents may enhance blood-brain barrier penetration .

Acetamide Analogs (e.g., N-(4-Iodophenyl)Acetamide)

Key Features :

  • Structure : Shorter acetamide chain (vs. pentanamide).
  • Pharmacology: Limited activity data; acetamides generally show lower potency due to reduced lipophilicity .

Comparison :

  • The pentanamide chain in the target compound increases LogP (predicted ~4.0 vs. ~3.0 for acetamide), enhancing lipid membrane traversal but risking higher metabolic clearance.

Physicochemical and Pharmacokinetic Comparison

Parameter This compound N-(4-Methoxyphenyl)Pentanamide Albendazole N4-Valeroylsulfadiazine
Molecular Weight (g/mol) 333.18 237.29 265.33 372.44
LogP ~4.0* 3.5 3.0 3.2
TPSA (Ų) ~46 46 87 112
Water Solubility (LogS) ~-4.2* -3.1 -4.5 -3.8
Synthetic Yield Not reported 69% Low 95%

*Predicted values based on substituent contributions.

Q & A

Q. What analytical approaches distinguish between isomeric byproducts in the synthesis?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using a cellulose-based column.
  • NOESY NMR : Detect spatial proximity of substituents to confirm regiochemistry .

Biological and Pharmacological Evaluation

Q. Q. What in vitro models are appropriate for preliminary toxicity screening of N-(4-iodo-2-methylphenyl)pentanamide?

  • Methodological Answer :
  • Hepatotoxicity : Use HepG2 cells with ALT/LDH release assays.
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing I with Br, altering methyl position) and test in target-specific assays. Use CoMFA or CoMSIA models to correlate structural features with activity .

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